molecular formula C16H14O4 B1671801 Imperatorin CAS No. 482-44-0

Imperatorin

Cat. No.: B1671801
CAS No.: 482-44-0
M. Wt: 270.28 g/mol
InChI Key: OLOOJGVNMBJLLR-UHFFFAOYSA-N
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Mechanism of Action

Imperatorin, also known as 8-Isoamylenoxypsoralen, Marmelosin, or Ammidin, is a furanocoumarin derivative that has been studied for its diverse pharmacological properties .

Target of Action

This compound has been found to interact with several targets, including:

Mode of Action

This compound’s interaction with its targets leads to several changes:

Biochemical Pathways

This compound affects several biochemical pathways:

Pharmacokinetics

This compound is insoluble in water and easily soluble in nonpolar solvents . .

Result of Action

This compound’s action results in several molecular and cellular effects:

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound can improve the learning and memory function in vascular dementia model mice . .

Biochemical Analysis

Biochemical Properties

Imperatorin interacts with various enzymes and proteins. It has been identified as an inhibitor of the phosphodiesterase PDE4 , showing a significant preference for PDE4B over PDE4A . This compound also exhibits inhibitory activity against acetylcholinesterase (AChE) , which plays a crucial role in neurotransmission .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it significantly reduces the viability of HeLa cells and laryngeal carcinoma (Hep-2) cells by inducing apoptosis . In addition, this compound promotes the uptake of various drugs in Caco-2 cells, possibly through the reduction of cell membrane potential and decrease of P-glycoprotein (P-gp)-mediated drug efflux .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to increase melanin synthesis through the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB)-dependent upregulation of microphthalmia-associated transcription factor (MITF), a key transcription factor in melanogenesis . Furthermore, this compound directly interacts with multiple residues situated within the transmembrane substrate-binding pocket of ABCG2, a drug transporter .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound administered at the doses of 5 and 10 mg/kg prior to the injection of scopolamine improved memory acquisition and consolidation impaired by scopolamine .

Metabolic Pathways

This compound is involved in various metabolic pathways. Oxidation metabolism is the main metabolic pathway of this compound . In plants, this compound is synthesized through the shikimic acid pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is actively transported from blood to brain across the blood-brain barrier by passive and carrier-mediated transporter .

Comparison with Similar Compounds

Properties

IUPAC Name

9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOOJGVNMBJLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048737
Record name Imperatorin
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index], Solid
Record name Imperatorin
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Record name Imperatorin
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Solubility

Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform
Record name Imperatorin
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Mechanism of Action

Imperatorin is a small molecule nature compound isolated from the root of Angelica dahurica, and has been shown to exhibit multiple bioeffector functions, including anti-cancer activity. However, the molecular mechanism underlying imperatorin in suppression of tumor growth is unknown. In this study, we aimed at elucidating the molecular mechanisms underlying imperatorin function and determining the efficacy of imperatorin in suppression of drug-resistant human liver cancer. We observed that imperatorin suppresses tumor cell growth through inducing apoptosis, and imperatorin is more effective in induction of multidrug-resistant human liver cancer cells in vitro. We further determined that imperatorin induces apoptosis through both extrinsic and intrinsic apoptosis pathway. At the molecular level, we identified Mcl-1 as the molecular target of imperatorin and determined that imperatorin induces proteosome-dependent Mcl-1 degradation to release Bak and Bax to trigger apoptosis in liver cancer cells. Consistent with its in vitro apoptosis induction activity, imperatorin exhibited potent activity against multidrug-resistant liver cancer xenograft growth in vivo. Taken together, we determined that imperatorin is a Mcl-1 degradation inducer that can effectively suppress multidrug-resistant human liver cancer growth in vivo, and thus holds great promise for development as an effective small molecule anti-cancer agent in human liver cancer therapy to overcome drug resistance., Imperatorin, a dietary furocoumarin, is found not only in medicinal plants, but also in popular culinary herbs, such as parsley and fennel. Recently, imperatorin has been shown to activate GPR119 in cells. Another GPR, GPR131, also called TGR5 or G-protein-coupled bile acid receptor 1 (GPBAR1), is known to regulate glucose metabolism. Additionally, TGR5 activation increases glucagon-like peptide (GLP-1) secretion to lower blood sugar levels in animals. Therefore, the present study aims to determine whether the effects of imperatorin on GLP-1 secretion are mediated by TGR5. First, we transfected cultured Chinese hamster ovary cells (CHO-K1 cells) with the TGR5 gene. Glucose uptake was confirmed in the transfected cells using a fluorescent indicator. Moreover, NCI-H716 cells, which secrete GLP-1, were used to investigate the changes in calcium concentrations and GLP-1 levels. In addition, streptozotocin (STZ)-induced type 1-like diabetic rats were used to identify the effects of imperatorin in vivo. Imperatorin dose-dependently increased glucose uptake in CHO-K1 cells expressing TGR5. In STZ diabetic rats, similar to the results in NCI-H716 cells, imperatorin induced a marked increase of GLP-1 secretion that was reduced, but not totally abolished, by a dose of triamterene that inhibited TGR5. Moreover, increases in GLP-1 secretion induced by imperatorin and GPR119 activation were shown in NCI-H716 cells. We demonstrated that imperatorin induced GLP-1 secretion via activating TGR5 and GPR119. Therefore, imperatorin shall be considered as a TGR5 and GPR119 agonist.
Record name Imperatorin
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Color/Form

Prisms from ether, long needles from hot water, Crystals from alcohol

CAS No.

482-44-0
Record name Imperatorin
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Record name 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one
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Melting Point

102 °C
Record name Imperatorin
Source Hazardous Substances Data Bank (HSDB)
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Record name Imperatorin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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